3-Amino-2-methylpropanoic acid hydrate
Overview
Description
3-Amino-2-methylpropanoic acid, also known as 3-Aminoisobutyric acid or β-aminoisobutyric acid, is a metabolic product of thymine . It has a molecular formula of C4H9NO2 .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylpropanoic acid hydrate is represented by the molecular formula C4H11NO3 . The InChI representation of the molecule isInChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 121.14 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 121.07389321 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Molecular Machine Operation
One notable application of a derivative of 3-Amino-2-methylpropanoic acid hydrate is in the field of molecular machines. Specifically, 2-cyano-2-phenylpropanoic anhydride, a compound that generates 2-cyano-2-phenylpropanoic acid upon aminolysis, is used as a chemical fuel for acid-base-driven molecular machines. The controlled release of this fuel ensures the efficient operation of these nanoscale devices, preventing system malfunction and fuel wastage (Biagini et al., 2020).
Chemical Synthesis and Functionalization
The compound also plays a role in chemical synthesis. For instance, it is involved in the cross-coupling of C–H bonds with organoborons, facilitated by a unique U-shaped template and a mono-protected amino acid ligand. This process is significant in the meta-C–H arylation and methylation of related compounds, showcasing its utility in complex organic syntheses (Wan et al., 2013).
Safe Handling and Utilization in Continuous Flow Chemistry
In the realm of safe chemical processes, this compound or its derivatives have been used in the generation and synthetic utilization of hydrazoic acid (HN3) in a continuous flow reactor. Despite HN3's explosive nature, this methodology allows for its safe and reliable use, yielding valuable products like 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides. The scalability and high productivities achieved in these reactions underline the compound's importance in modern, safe, and efficient chemical manufacturing (Gutmann et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUQSALULMICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661336 | |
Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214139-20-5 | |
Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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